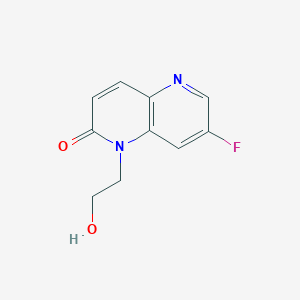
4-Chloro-2-fluoro-4'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10ClF. It is a biphenyl derivative, characterized by the presence of chlorine, fluorine, and methyl substituents on the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound using an acyl chloride and a Lewis acid catalyst, followed by reduction to yield the desired biphenyl derivative.
Industrial Production Methods
Industrial production of 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism by which 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques to elucidate the compound’s behavior at the molecular level .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4-Chloro-2-fluoro-1,1’-biphenyl: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
4’-Chloro-2-fluoro-2’-methyl [1,1’-biphenyl]-4-carboxaldehyde:
The unique combination of chlorine, fluorine, and methyl substituents in 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl makes it distinct from other biphenyl derivatives, providing unique reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C13H10ClF |
|---|---|
Molekulargewicht |
220.67 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,1H3 |
InChI-Schlüssel |
SQEXSFPJLSENPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





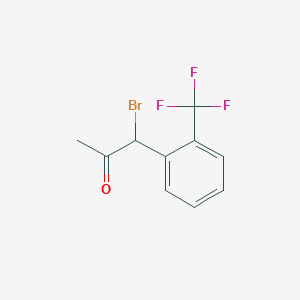
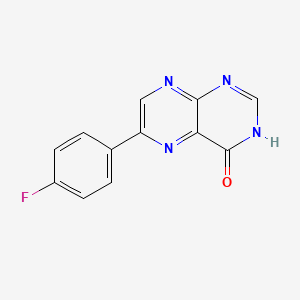
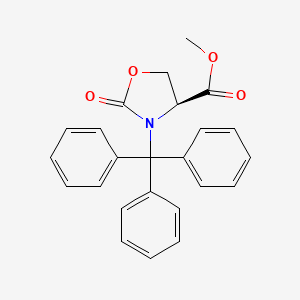
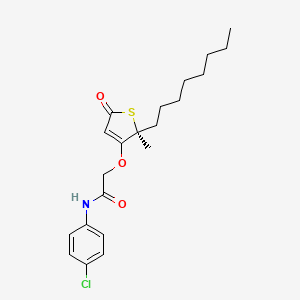

![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
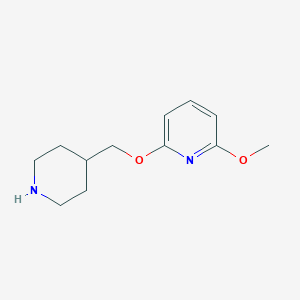

![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
